2-Chloro-N-methylaniline

C–H functionalization iridium catalysis ortho-borylation

2-Chloro-N-methylaniline (CAS 932-32-1), also known as N-methyl-2-chloroaniline (2-Cl-N-MA), is a chlorinated secondary aromatic amine with the molecular formula C₇H₈ClN and a molecular weight of 141.60 g/mol. It is a colorless to yellow liquid at room temperature, exhibiting a boiling point of 218 °C, a density of 1.15 g/mL at 25 °C, and a refractive index of 1.579 (n20/D).

Molecular Formula C7H8ClN
Molecular Weight 141.6 g/mol
CAS No. 932-32-1
Cat. No. B1295256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-methylaniline
CAS932-32-1
Molecular FormulaC7H8ClN
Molecular Weight141.6 g/mol
Structural Identifiers
SMILESCNC1=CC=CC=C1Cl
InChIInChI=1S/C7H8ClN/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,1H3
InChIKeyWGNNILPYHCKCFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-methylaniline (CAS 932-32-1): Technical Baseline for Procurement and Research Applications


2-Chloro-N-methylaniline (CAS 932-32-1), also known as N-methyl-2-chloroaniline (2-Cl-N-MA), is a chlorinated secondary aromatic amine with the molecular formula C₇H₈ClN and a molecular weight of 141.60 g/mol [1]. It is a colorless to yellow liquid at room temperature, exhibiting a boiling point of 218 °C, a density of 1.15 g/mL at 25 °C, and a refractive index of 1.579 (n20/D) . The compound serves as a versatile building block in organic synthesis, with applications in the preparation of polyisocyanates, agrochemicals, pharmaceuticals, and in C–H borylation reactions [2][3].

Workflow Ortho-chloro building block for C–H borylation Enables ortho-selective functionalization
Selection ISO17034-certified analytical reference standard Supports impurity profiling and method validation
Use Context Blocking agent for polyisocyanate synthesis Thermal deblocking profile distinct from para isomer

Why 2-Chloro-N-methylaniline Cannot Be Casually Substituted with Positional Isomers or Unsubstituted Analogs


The chlorinated N-methylanilines represent a class of compounds where the position of the chloro substituent (ortho, meta, or para) profoundly alters both physical properties and chemical reactivity. For 2-chloro-N-methylaniline (ortho-substituted), the proximity of the chlorine atom to the N-methylamino group introduces distinct steric and electronic effects that differentiate it from its 3-chloro and 4-chloro isomers [1][2]. Critically, these positional differences are not merely academic; they translate directly into divergent regioselectivity in catalytic C–H functionalization reactions and substantial variations in physical parameters such as boiling point and density, which impact purification and formulation strategies [3][4][5]. Substituting one isomer for another without quantitative validation will lead to altered reaction outcomes, failed synthetic routes, and compromised analytical accuracy. The evidence below quantifies these non-interchangeable properties.

2-Chloro-N-methylaniline (ortho)
Regioselectivity Ortho-C–H borylation selectivity may be lost with the 3-chloro isomer; regiochemical outcome may shift.
3-Chloro or 4-chloro isomer
Physical property Boiling point differences (21–26 °C) may alter distillation windows and thermal stability during processing.
Unsubstituted N-methylaniline
Reactivity Blocked isocyanate deblocking kinetics differ; ortho-chloro steric constraints may not transfer to unsubstituted analog.

Quantitative Differentiation Evidence: 2-Chloro-N-methylaniline vs. Positional Isomers and Analogs


Ortho-Selective C–H Borylation: Regiochemical Differentiation from Meta-Chloro Isomer

In iridium-catalyzed C–H borylation reactions, 2-chloro-N-methylaniline (ortho-chloro isomer) undergoes regioselective borylation to afford the ortho-borylated derivative . In contrast, under analogous traceless directing group conditions, N-methyl-3-chloroaniline (meta-chloro isomer) exhibits a complete loss of ortho-selectivity [1]. This positional dependence of regioselectivity means that the meta isomer cannot be used as a drop-in replacement for the ortho isomer in synthetic sequences requiring ortho-functionalization.

C–H Borylation Regioselectivity
Head-to-head
Ortho-selectivity retained vs. ortho-selectivity lost (meta isomer)
Regiochemical outcome depends on chloro position; meta isomer not a direct substitute.
Ir-catalyzed C–H borylation with traceless NBpin directing group
C–H functionalization iridium catalysis ortho-borylation regioselectivity

Boiling Point Differential vs. 3-Chloro and 4-Chloro Isomers: Implications for Purification and Storage

The boiling point of 2-chloro-N-methylaniline is reported at 218 °C (lit.) , which is significantly lower than that of its 3-chloro isomer (243-244 °C) [1] and its 4-chloro isomer (239 °C) [2]. This 21-26 °C differential provides a practical basis for separation by distillation if isomer mixtures are encountered, and directly influences solvent selection and reaction temperature windows for downstream applications.

Boiling Point
Cross-study comparable
218 °C (ortho) vs. 243–244 °C (meta), 239 °C (para)
Lower boiling point may simplify distillation but reduce thermal tolerance.
Atmospheric pressure; literature values
physical property boiling point distillation purification

Density Variation Among Chloro-N-methylaniline Isomers: Solvent Compatibility and Formulation

At 25 °C, 2-chloro-N-methylaniline exhibits a measured density of 1.15 g/mL , which is marginally lower than that of the 3-chloro isomer (1.156 g/mL) [1] and the 4-chloro isomer (1.169 g/mL) [2]. While these differences are small (0.006-0.019 g/mL), they are measurable and correspond to the predictable trend of ortho substitution generally yielding the lowest density among the positional isomers, consistent with less efficient molecular packing.

Density at 25 °C
Cross-study comparable
1.15 g/mL (ortho) vs. 1.156 (meta), 1.169 (para)
Small but measurable density variation; verify isomer identity for volume/mass conversions.
Literature values at 25 °C
density physical property formulation solvent miscibility

Availability as ISO17034-Certified Analytical Reference Standard: Procurement for Regulated Analysis

2-Chloro-N-methylaniline is available as an analytical reference standard manufactured under ISO17034 accreditation for reference material producers [1]. This certification ensures traceable purity assignment, documented homogeneity, and stability characterization—attributes that are not universally available for all positional isomers from all suppliers. For laboratories operating under GLP/GMP or preparing regulatory submissions (e.g., drug master files), the availability of a certified ISO17034 standard reduces the burden of in-house qualification and minimizes risk during analytical method validation [2].

Reference Standard Certification
Supporting evidence
ISO17034-certified reference standard (>95%) vs. generic reagent-grade
Certified documentation supports analytical method validation and regulatory compliance review.
For impurity monitoring; not all isomers available with equivalent certification
analytical standard ISO17034 quality control impurity profiling reference material

Inferred Basicities from Nonaqueous Titration Data: Ortho vs. Meta/Para Halogen Effects

A systematic study of aniline derivatives in nitrobenzene solvent established that the basicity-decreasing order for halogen substituents follows ortho > meta > para [1][2]. The study further noted that the coefficients for meta and para chloro substituents are virtually identical and can be combined, whereas ortho-substitution exhibits a distinct (more negative) contribution to basicity reduction, indicating a statistically significant departure from meta/para behavior [3]. While this study did not include 2-chloro-N-methylaniline directly, the class-level inference is that N-methylation modifies but does not abolish the ortho effect; 2-chloro-N-methylaniline is expected to exhibit measurably different basicity and protonation behavior compared to its 3-chloro and 4-chloro counterparts.

Basicity (Class-level)
Class-level inference
Ortho-halogen effect reduces basicity more than meta/para in aniline series
Basicity profile may affect acid-catalyzed reaction kinetics and extraction efficiency.
Data inferred from nonaqueous titration of chloro-anilines; not directly measured on target compound
basicity pKa nonaqueous titration electronic effect

Synthesis of 2-Chloro-N-methylaniline-Blocked Polyisocyanates: A Documented Derivative with Thermal Deblocking Properties

2-Chloro-N-methylaniline is specifically cited as a blocking agent in the synthesis of 2-chloro-N-methylaniline-blocked polyisocyanates [1]. In a broader study of N-methylaniline-blocked polyisocyanates, the deblocking temperature, equilibrium temperature, and reverse reaction rate constants were found to vary systematically with the electronic and steric effects of the substituent on the N-methylaniline blocking agent [2]. Notably, the para-chloro-substituted N-methylaniline exhibited forward reaction reactivity comparable to the unsubstituted analog, while the para-methyl ester derivative showed the highest reverse reaction rate [2]. These data, though not directly measured for the 2-chloro derivative, establish that chloro substitution on the blocking agent meaningfully alters the thermal deblocking profile, and that ortho substitution would introduce distinct steric constraints relative to para substitution.

Blocked Polyisocyanate Kinetics
Class-level inference
Para-chloro blocker: forward reactivity ≈ unsubstituted; ortho-chloro kinetics unmeasured
Thermal deblocking profile may differ due to steric effects; empirical evaluation recommended.
Hot-stage FT-IR data available only for para isomer; 2-chloro derivative synthesized but not kinetically characterized
blocked polyisocyanate polyurethane thermal deblocking coating

Validated Application Scenarios for 2-Chloro-N-methylaniline Based on Differential Evidence


Ortho-Selective C–H Borylation for Functionalized Aniline Derivatives

Medicinal chemistry and process research groups developing iridium-catalyzed C–H borylation routes to ortho-functionalized N-methylanilines should select 2-chloro-N-methylaniline specifically. As established in Section 3, this ortho-chloro isomer retains ortho-selectivity under traceless directing group conditions, whereas the 3-chloro isomer loses regioselectivity entirely [1]. This application is most relevant for the synthesis of boronate ester intermediates destined for Suzuki-Miyaura cross-coupling in pharmaceutical or agrochemical candidate elaboration. The ortho-chloro substituent remains available for subsequent orthogonal functionalization.

Analytical Reference Standard for Impurity Profiling in Regulated Pharmaceutical Development

Analytical quality control laboratories operating under GMP or preparing regulatory submissions for drug products should procure 2-chloro-N-methylaniline as an ISO17034-certified reference standard. As documented in Section 3, the availability of certified reference material with traceable purity, documented homogeneity, and stability characterization reduces the internal qualification burden and supports method validation for impurity or degradant monitoring [2]. This is particularly critical when 2-chloro-N-methylaniline is a known process impurity or degradation product in the synthesis of active pharmaceutical ingredients derived from chloroaniline precursors. The certification provides defensible documentation for regulatory agency review.

Synthesis of Thermally Labile Blocked Polyisocyanates for Polyurethane Coatings

Coatings formulators and polymer chemists developing one-component polyurethane systems requiring controlled thermal deblocking should evaluate 2-chloro-N-methylaniline as a blocking agent. The documented synthesis of 2-chloro-N-methylaniline-blocked polyisocyanate confirms feasibility , while broader kinetic studies on chloro-substituted N-methylanilines demonstrate that chloro substitution alters deblocking temperature and equilibrium constants relative to unsubstituted analogs [3]. The ortho-chloro substitution pattern introduces steric constraints distinct from the studied para-chloro derivative, offering a different thermal profile for applications requiring specific cure temperature windows. Empirical kinetic characterization of the ortho-chloro derivative's deblocking behavior is recommended for optimization in industrial coating formulations.

Precursor for N-Methyl-N-nitro-2-chloroaniline in Energetic Materials or Nitration Studies

Researchers in nitration chemistry or energetic materials development can utilize 2-chloro-N-methylaniline as a precursor to N-methyl-N-nitro-2-chloroaniline, a documented derivative . The ortho-chloro substituent may influence nitration regiochemistry and product stability relative to meta- or para-chloro starting materials due to combined steric and electronic directing effects. This specific transformation represents a validated synthetic application of the compound that is not readily replicated with the isomeric 3-chloro or 4-chloro starting materials without altering the substitution pattern of the final nitramine product.

Application
Selection Property
Validation Focus
Ortho-selective C–H borylation studies
Ortho-chloro positional identity
Regioselectivity under traceless directing group
Pharmaceutical impurity and degradant monitoring
ISO17034-certified reference standard
Method validation and regulatory documentation
Blocked polyisocyanate synthesis
Ortho-chloro blocking agent
Thermal deblocking kinetics characterization
Nitration chemistry and nitramine precursor studies
Ortho-chloro directing effects
Nitramine product regiochemistry

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